trans-1,2-Bis(phenylsulfonyl)ethylene
Overview
Description
Trans-1,2-bis(phenylsulfonyl)ethylene is a chemical compound that has been recognized as a valid alternative to maleic anhydride due to its comparable dienophilic reactivity. Its adducts can be desulphonated through reductive processes, which is an advantage over maleic anhydride that requires oxidative conditions for similar transformations .
Synthesis Analysis
The synthesis of trans-1,2-bis(phenylsulfonyl)ethylene and its derivatives has been explored in various studies. One method involves the reaction of commercially available thiols with 1,1-bis(phenylsulfonyl)ethylene to obtain 2,2-bis(phenylsulfonyl)ethyl sulfides, which are precursors to sulfenic acids . Another approach is the acid-mediated sulfonylation of arylethynylene bromides with sodium arylsulfinates, leading to the formation of (E)-1,2-bis(arylsulfonyl)ethylenes under specific solvent conditions .
Molecular Structure Analysis
The molecular structure of trans-1,2-bis(phenylsulfonyl)ethylene plays a crucial role in its reactivity and the formation of complexes. For instance, the coordination chemistry of related compounds, such as cis- and trans-1,2-bis(2-pyridyl)ethylene, shows different behaviors based on the isomer and metal involved, which can lead to a variety of coordination complexes .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of trans-1,2-bis(phenylsulfonyl)ethylene and its analogs are influenced by their molecular structures. For example, the kinetics and equilibrium positions of cis-trans isomerization of 1,2-bis(phenylthio)ethylene, a related compound, have been studied, revealing the influence of kinetic factors on the isomer composition when the reaction is initiated by thiyl radicals . The stacking of double bonds, as seen in trans-1,2-bis(4-pyridyl)ethylene, is significant for solid-state photochemical [2+2] cycloaddition reactions, which is a process that can be influenced by the orientation of molecules in the solid state .
Scientific Research Applications
Alternative to Maleic Anhydride
Trans-1,2-bis(phenylsulphonyl)ethylene (BPSE) has been identified as a valid alternative to maleic anhydride in chemical reactions. It offers comparable dienophilic reactivity, and its adducts can be desulphonylated through reductive processes, a notable advantage over maleic anhydride which requires oxidative conditions (Lucchi & Modena, 1983).
Catalysis and Rearrangements
BPSE plays a role in catalysis and molecular rearrangements. For instance, N-heterocyclic carbenes catalyze the rearrangement of vinyl sulfones to trans-1,2-bis(phenylsulfonyl), which is then utilized in the creation of isoxazolines and other heterocyclic compounds (Atienza et al., 2011).
Photochemical [2+2] Cycloaddition Reactions
The use of BPSE is significant in solid-state photochemical [2+2] cycloaddition reactions. This property has been explored in the context of metal complexes, hydrogen bonded, and coordination polymeric structures (Nagarathinam et al., 2008).
Safety And Hazards
Future Directions
While the future directions for this compound are not explicitly mentioned in the search results, it has been used in the total synthesis of (+)-7-deoxypancratistatin , indicating potential applications in organic synthesis and medicinal chemistry.
Relevant Papers The compound has been cited in reputable papers . It has been used in the total synthesis of (+)-7-deoxypancratistatin . Further details about these papers were not available in the search results.
properties
IUPAC Name |
[(E)-2-(benzenesulfonyl)ethenyl]sulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S2/c15-19(16,13-7-3-1-4-8-13)11-12-20(17,18)14-9-5-2-6-10-14/h1-12H/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBXMKGCEHIWMO-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C=CS(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C=C/S(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901225042 | |
Record name | 1,1′-[(1E)-1,2-Ethenediylbis(sulfonyl)]bis[benzene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901225042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1,2-Bis(phenylsulfonyl)ethylene | |
CAS RN |
963-16-6 | |
Record name | 1,1′-[(1E)-1,2-Ethenediylbis(sulfonyl)]bis[benzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=963-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 963-16-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202471 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1′-[(1E)-1,2-Ethenediylbis(sulfonyl)]bis[benzene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901225042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-1,2-Bis(phenylsulfonyl)ethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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